molecular formula C7H13NO4 B2423196 (1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid CAS No. 2411178-89-5

(1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid

Cat. No.: B2423196
CAS No.: 2411178-89-5
M. Wt: 175.184
InChI Key: GTBPANMHPBGVAV-KCDKBNATSA-N
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Description

(1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid is a stereoisomeric compound with significant potential in various scientific fields. This compound is characterized by its unique cyclohexane ring structure, which includes amino and hydroxyl functional groups. Its stereochemistry is defined by the specific spatial arrangement of these groups, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid typically involves stereoselective reactions to ensure the correct spatial arrangement of the functional groups. . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while substitution reactions can produce a wide range of functionalized cyclohexane compounds .

Mechanism of Action

The mechanism by which (1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. This compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions, such as in drug design and material science .

Properties

IUPAC Name

(1S,2R,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h3-6,9-10H,1-2,8H2,(H,11,12)/t3-,4+,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBPANMHPBGVAV-KCDKBNATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC(C1O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C[C@@H]([C@@H]1O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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